B1575935 Ruminococcin-A

Ruminococcin-A

Cat. No.: B1575935
Attention: For research use only. Not for human or veterinary use.
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Description

Ruminococcin-A (RumA) is a lanthipeptide bacteriocin naturally produced by the strictly anaerobic, human gut bacterium Ruminococcus gnavus (also classified as Mediterraneibacter gnavus ) strain E1 . This ribosomally synthesized and post-translationally modified peptide (RiPP) is characterized by the presence of thioether cross-links, specifically lanthionine (Lan) and methyllanthionine (MeLan) residues, which form its polycyclic structure . Its biosynthesis involves a precursor peptide (preRumA) that is modified by a specific lanthionine synthetase (RumM), which catalyzes the dehydration of serine and threonine residues and subsequent cyclization to install thioether bridges . The mature, active RumA has a molecular mass of 2,675 Da and demonstrates a potent, narrow-spectrum antibacterial activity primarily against various pathogenic Gram-positive bacteria . Its activity is notably high against pathogenic clostridia, including Clostridium perfringens and Clostridium difficile , making it a compound of significant interest for researching alternatives to conventional antibiotics and for studying gut colonization resistance . Furthermore, its ecological role in direct microbial competition within the gut microbiome is a key area of investigation, especially as specific strains of its producer organism are implicated in gut microbiome dysbiosis associated with several diseases . Cultivating the native producer, R. gnavus E1, is challenging due to its strict anaerobic nature, which historically limited the production and study of RumA . To overcome this, a robust heterologous production system has been successfully developed in Escherichia coli , enabling high-yield (several 1000-fold higher than the native producer) production of a properly modified preRumA, which can be activated in vitro by trypsin cleavage . This reliable production method ensures consistent access to the bacteriocin for research purposes. This compound is presented for research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial

sequence

GNGVLKTISHECNMNTWQFLF

Origin of Product

United States

Genetic Architecture and Biosynthesis of Ruminococcin a

Organization and Identification of the Ruminococcin-A Biosynthetic Gene Cluster

The RumA BGC is comprised of 13 open reading frames (ORFs). asm.orgnih.gov These genes are organized into at least three transcriptional units with functions dedicated to immunity, regulation, and the core biosynthesis and transport of the peptide. asm.orgresearchgate.net

Analysis of Multiple Structural Genes Encoding the Precursor Peptide (rumA1, rumA2, rumA3)

A remarkable feature of the this compound gene cluster is the presence of three tandem, nearly identical structural genes: rumA1, rumA2, and rumA3. asm.orgnih.gov These genes all encode the same 47-amino-acid precursor peptide, known as preRumA. nih.gov The nucleotide sequence identity between these genes is very high, with rumA1 and rumA2 sharing 96.4% identity, rumA1 and rumA3 also at 96.4%, and rumA2 and rumA3 at 95.7%. nih.gov This triplication of the structural gene is an unusual characteristic among lanthipeptide gene clusters and may confer an adaptive advantage to the producing bacterium. nih.gov

The preRumA peptide consists of a 23-amino-acid N-terminal leader peptide and a 24-amino-acid C-terminal core peptide. frontiersin.orgresearchgate.net The leader peptide is crucial for guiding the post-translational modifications and maintaining the peptide in an inactive state within the producer cell. frontiersin.org It contains a double-glycine (GG) motif at positions -2 and -1, which is a characteristic cleavage site for processing. frontiersin.orgresearchgate.net

Characterization of the Dual-Functional Lanthionine (B1674491) Synthetase Gene (rumM)

Central to the biosynthesis of this compound is the rumM gene, which encodes a large, dual-functional lanthionine synthetase enzyme, RumM. asm.orgfrontiersin.orgresearchgate.net This enzyme, with a predicted molecular mass of 107.4 kDa, is responsible for the key post-translational modifications that define this compound as a lanthipeptide. nih.gov RumM belongs to the class II lanthipeptide synthetases (LanM enzymes), which possess both dehydratase and cyclase domains within a single polypeptide chain. frontiersin.orgnih.gov

The N-terminal domain of RumM functions as a dehydratase, catalyzing the dehydration of specific serine and threonine residues within the core peptide of preRumA to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. frontiersin.orgnih.gov The C-terminal cyclase domain then catalyzes Michael-type addition reactions, forming thioether cross-links (lanthionine or methyllanthionine bridges) between the newly formed dehydroamino acids and cysteine residues. frontiersin.orgnih.govfrontiersin.org

Genes Associated with Transport and Processing (rumTX)

The rumTX operon is predicted to be involved in the transport and processing of the modified this compound precursor. frontiersin.orgresearchgate.net The rumT gene encodes a putative ABC (ATP-binding cassette) transporter. nih.gov This protein is believed to be a bifunctional enzyme, not only responsible for translocating the modified peptide across the cell membrane but also for cleaving the leader peptide to release the mature, active this compound. frontiersin.orgtheses.fr The N-terminal region of RumT contains a cysteine protease domain characteristic of enzymes that process lanthipeptides with a GG-type leader. theses.fracs.org The function of the rumX gene, located downstream of rumT, has not yet been definitively identified. theses.fr

Identification and Role of Regulatory Genes (rumRK)

The expression of the this compound biosynthetic genes is controlled by a two-component regulatory system encoded by the rumRK operon. asm.orgfrontiersin.orgresearchgate.net rumK is predicted to encode a sensor histidine kinase, which likely detects specific environmental signals, while rumR encodes a response regulator that modulates gene expression. nih.govtheses.fr Studies have shown that the transcription of the rumA structural genes is induced by the presence of trypsin, a protease found in the digestive system. asm.orgnih.gov This suggests a sophisticated signaling mechanism where an extracellular inducer peptide is processed by trypsin, which in turn activates the RumK-RumR system, leading to the production of this compound. asm.orgnih.gov This regulatory link to a specific environmental cue of the gut ecosystem highlights a fascinating adaptation of the producing bacterium. asm.org

Investigation of Immunity Genes (rumFEGHR2)

To protect itself from the antimicrobial action of its own product, R. gnavus possesses a set of immunity genes organized in the rumFEGHR2 operon. asm.orgfrontiersin.orgresearchgate.net The genes rumF, rumE, and rumG are predicted to encode components of an ABC transporter. asm.org Specifically, RumF shows similarity to the ATP-binding domain, while RumE and RumG resemble the membrane-spanning domains of such transporters, which are often involved in toxin resistance and lantibiotic immunity. asm.org The rumR2 gene product is a response regulator-like protein that lacks a DNA-binding domain. asm.orgoup.com It is co-transcribed with the other immunity genes and may play a role in regulating the level of self-resistance. asm.org

Enzymatic Mechanisms of this compound Post-Translational Modifications

The transformation of the linear precursor peptide, preRumA, into the mature, polycyclic this compound is a multi-step process orchestrated by the RumM enzyme. nih.govfrontiersin.org This process of post-translational modification is fundamental to the structure and biological activity of the final molecule.

The biosynthesis begins with the ribosomal synthesis of preRumA. frontiersin.org The leader peptide of preRumA then acts as a recognition motif, binding to the RumM enzyme and positioning the core peptide for modification. researchgate.netfrontiersin.org

The first enzymatic step is the dehydration of serine and threonine residues within the core peptide, catalyzed by the dehydratase domain of RumM. frontiersin.orgresearchgate.net This reaction involves the phosphorylation of the hydroxyl groups of these amino acids, followed by the elimination of the phosphate (B84403) and a proton to create dehydroalanine (from serine) and dehydrobutyrine (from threonine). frontiersin.orgresearchgate.net

Following dehydration, the cyclase domain of RumM facilitates a series of intramolecular Michael-type addition reactions. frontiersin.orgresearchgate.net In this step, the thiol groups of cysteine residues within the core peptide attack the double bonds of the dehydroamino acids. frontiersin.orgresearchgate.net This results in the formation of stable thioether bridges, known as lanthionine (from cysteine and dehydroalanine) and methyllanthionine (from cysteine and dehydrobutyrine), creating the characteristic ring structures of this compound. frontiersin.orgnih.gov Recent studies have indicated the presence of three such thioether bridges in the final structure. frontiersin.orgresearchgate.net

Once these modifications are complete, the modified preRumA is transported out of the cell and the leader peptide is cleaved off by the RumT protein, resulting in the activation of the mature this compound. frontiersin.orgtheses.fr

Data Tables

Table 1: Genes of the this compound Biosynthetic Gene Cluster

Gene/Operon Encoded Protein/Function Key Characteristics
rumA1, rumA2, rumA3 Precursor Peptide (preRumA) Three nearly identical genes encoding a 47-amino-acid peptide with a leader and core region. asm.orgnih.gov
rumM Lanthionine Synthetase (RumM) A large, dual-functional enzyme with N-terminal dehydratase and C-terminal cyclase domains. frontiersin.orgnih.gov
rumTX Transport and Processing An operon containing rumT (ABC transporter with protease domain) and rumX (unknown function). frontiersin.orgtheses.fr
rumRK Regulatory System A two-component system with rumK (sensor kinase) and rumR (response regulator) that controls gene expression in response to trypsin. asm.orgnih.gov

| rumFEGHR2 | Immunity System | An operon encoding an ABC transporter (rumFEG) and a response regulator-like protein (rumR2) for self-protection. asm.orgfrontiersin.org |

Table 2: Post-Translational Modification Steps of this compound

Step Enzyme Substrate Product Description
1. Dehydration RumM (Dehydratase Domain) Serine/Threonine residues in preRumA core peptide Dehydroalanine/Dehydrobutyrine residues Catalyzes the removal of water from Ser/Thr residues. frontiersin.orgresearchgate.net
2. Cyclization RumM (Cyclase Domain) Dehydroamino acids and Cysteine residues in preRumA core peptide Lanthionine/Methyllanthionine bridges Facilitates Michael-type addition to form thioether cross-links. frontiersin.orgresearchgate.net

| 3. Transport and Activation | RumT | Modified preRumA | Mature this compound | Transports the modified peptide and cleaves the leader peptide. frontiersin.orgtheses.fr |

Catalysis by RumM: Dehydration of Threonine and Serine Residues

The initial and crucial step in the maturation of this compound is the dehydration of specific threonine and serine residues within the core peptide of preRumA. frontiersin.orgfrontiersin.org This reaction is catalyzed by the lanthionine synthetase RumM, a bifunctional enzyme belonging to the LanM family. frontiersin.orgfrontiersin.org The N-terminal dehydratase domain of RumM converts threonine and serine residues into their unsaturated counterparts, dehydrobutyrine (Dhb) and dehydroalanine (Dha), respectively. frontiersin.orgfrontiersin.org This process is initiated by the phosphorylation of the hydroxyl groups of threonine and serine, followed by an elimination reaction to form the dehydroamino acids. researchgate.net Studies involving the heterologous expression of rumA and rumM in Escherichia coli have shown that dehydration of the precursor peptide can occur within one hour of inducing gene expression. frontiersin.orgnih.gov

Formation of Thioether Bridges (Lanthionines and Methyllanthionines)

Following the dehydration of threonine and serine residues, the cyclase domain of the RumM enzyme catalyzes the formation of thioether bridges. frontiersin.orgfrontiersin.org This is achieved through a Michael-type addition reaction where the sulfhydryl groups of cysteine residues within the core peptide attack the double bonds of the newly formed dehydrobutyrine and dehydroalanine residues. frontiersin.orgfrontiersin.orgresearchgate.net This intramolecular cyclization results in the formation of methyllanthionine (from dehydrobutyrine and cysteine) and lanthionine (from dehydroalanine and cysteine) bridges. frontiersin.orgfrontiersin.org These thioether cross-links are characteristic features of lanthipeptides and are essential for the final three-dimensional structure and biological activity of this compound. frontiersin.org Research indicates the presence of three thioether bridges in the final structure of this compound. nih.govcpu-bioinfor.org The formation of these bridges has been observed to occur approximately 2.5 hours after the induction of the biosynthetic genes in heterologous expression systems. frontiersin.orgnih.gov

Proteolytic Cleavage of the Leader Peptide and its Role in Activation

The final step in the maturation of this compound is the proteolytic cleavage of the N-terminal leader peptide from the modified core peptide. frontiersin.orgasm.org The leader peptide serves as a recognition signal for the modifying enzyme RumM, guiding it to the core peptide. frontiersin.orgnih.gov It also functions to keep the peptide in an inactive state within the producer cell, preventing self-toxicity. frontiersin.org The cleavage of the leader peptide is essential for the activation of the bacteriocin (B1578144). frontiersin.orgnih.gov In the native producer, R. gnavus, this cleavage is mediated by the protease domain of the ABC transporter RumT, which also exports the active bacteriocin. frontiersin.orgasm.org In laboratory settings, the leader peptide can be removed in vitro using trypsin, which has been shown to successfully activate the modified precursor peptide. frontiersin.orgnih.gov The cleavage typically occurs at a specific Gly-Gly motif located at the junction of the leader and core peptides. frontiersin.org

Transcriptional Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by environmental cues and the growth phase of the bacterium.

Growth-Phase Dependent Expression Mechanisms

The expression of this compound is also dependent on the growth phase of R. gnavus. cpu-bioinfor.orgnih.gov Transcription of the rumA structural genes significantly increases during the mid- to late-logarithmic growth phase. cpu-bioinfor.orgnih.gov The transcripts remain abundant into the stationary phase, which aligns with the observed kinetics of RumA production. nih.gov This growth-phase regulation ensures that the bacteriocin is produced at a time when the bacterial population is dense and competition for resources may be high.

Signal Transduction Pathways Governing Lantibiotic Production

The regulation of this compound production involves a complex signal transduction system. nih.gov The rum gene cluster encodes a putative two-component signal transduction system, consisting of a sensor histidine kinase (RumK) and a response regulator (RumR). researchgate.netnih.gov It is hypothesized that an extracellular inducer peptide, processed by trypsin, acts as a signal that is detected by RumK. nih.gov This interaction would trigger the autophosphorylation of RumK, which then transfers the phosphate group to the response regulator RumR. nih.gov Phosphorylated RumR would then likely act as a transcriptional activator, switching on the expression of the rum operons. nih.gov The expression of the regulatory operon rumRK is constitutive but increases in the presence of trypsin, ensuring the availability of the signaling proteins to respond to the inducing signal. nih.gov This intricate regulatory network allows R. gnavus to precisely control the production of this compound in response to specific environmental signals within the gut ecosystem. nih.gov

Structural Elucidation and Conformational Analysis of Ruminococcin a

Determination of the Primary Peptide Sequence and Precursor Structure

Ruminococcin-A is ribosomally synthesized as a precursor peptide, preRumA. frontiersin.org This precursor consists of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide that undergoes modification. frontiersin.orgnih.gov The leader peptide, comprising 23 amino acids, functions as a recognition sequence for the modifying enzyme, ensuring that the catalytic activity is directed to the core peptide. frontiersin.orgnih.govresearchgate.net It also maintains the peptide in an inactive state within the producer organism. frontiersin.org

The core peptide is composed of 24 amino acids. frontiersin.orgresearchgate.net Following post-translational modifications, the leader peptide is cleaved at a Gly-Gly motif (positions -2/-1) to release the mature, active this compound. frontiersin.orgresearchgate.net The genes responsible for RumA biosynthesis are located in a large gene cluster, which includes rumA (encoding the precursor peptide) and rumM (encoding the modifying enzyme). frontiersin.orgnih.gov Heterologous expression of rumA and rumM in Escherichia coli has been a key strategy for studying its structure and biosynthesis, overcoming the challenges of cultivating the strictly anaerobic native producer, R. gnavus. frontiersin.orgnih.govresearchgate.net

Table 1: Primary Structure of this compound Precursor Peptide (preRumA) This interactive table details the amino acid sequence of the preRumA, divided into its leader and core peptide regions as identified in scientific literature. frontiersin.orgresearchgate.net

Region Position Sequence
Leader Peptide -23 to -1 MKEKNSQLDLENFNAFVGSQNDSGG

| Core Peptide | 1 to 24 | GWTWKTINGCGTCTPGCVIGACAG |

Advanced Characterization of Post-Translational Thioether Cross-Links

The defining features of this compound's structure are the intramolecular thioether bridges, which are installed post-translationally. These modifications are catalyzed by a single, dual-functional lanthionine (B1674491) synthetase enzyme known as RumM. frontiersin.orgnih.govfrontiersin.org As a class II lanthipeptide synthetase (LanM), RumM possesses both a dehydratase domain and a cyclase domain. frontiersin.orgnih.govnih.gov

The modification process begins when the dehydratase domain of RumM converts specific serine (Ser) and threonine (Thr) residues within the core peptide into dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.govfrontiersin.org Subsequently, the cyclase domain of RumM catalyzes intramolecular Michael-type addition reactions, where the thiol groups of cysteine (Cys) residues attack the unsaturated dehydroamino acids. nih.govfrontiersin.orgnih.gov

Identification of Lanthionine and Methyllanthionine Bridge Linkages

The cyclization reaction between a dehydroalanine and a cysteine residue results in a lanthionine (Lan) bridge. nih.govfrontiersin.orgnih.gov The reaction between a dehydrobutyrine and a cysteine forms a methyllanthionine (MeLan) bridge. nih.govfrontiersin.orgnih.gov These thioether cross-links create the characteristic polycyclic structure of the mature peptide. nih.gov The formation of these bridges is critical for the peptide's structure and subsequent biological activity. nih.gov In this compound, the specific arrangement of these Lan and MeLan bridges dictates its final three-dimensional shape. frontiersin.orgnih.gov

Molecular Architecture and Conformational Features of Mature this compound

The installation of three thioether cross-links results in a compact and rigid molecular architecture for the mature this compound. nih.govresearchgate.netfrontiersin.org This polycyclic structure is a hallmark of lanthipeptides and is fundamental to their stability and function. nih.gov The covalent bonds introduced by the lanthionine and methyllanthionine bridges create a well-defined three-dimensional conformation. While a high-resolution 3D structure has not been fully detailed in the reviewed literature, the established connectivity of the thioether rings provides a clear topological model of the mature peptide. This rigid structure is essential for its biological activity, as demonstrated by the inactivity of the linear, unmodified peptide. nih.gov

Comparative Structural Analysis with Other Class II Lanthipeptides

This compound is classified as a class II lanthipeptide, a group characterized by modification by a single, multi-domain LanM enzyme. frontiersin.orgnih.gov This contrasts with class I lanthipeptides, such as nisin, which are modified by two separate enzymes for dehydration (LanB) and cyclization (LanC). nih.gov

Within class II, RumA belongs to the lacticin 481 subgroup. nih.gov A comparative analysis with other members of this subgroup, such as lacticin 481 and nukacin ISK-1, reveals significant sequence homology in the core peptide region. nih.gov For instance, the propeptide of RumA differs from that of lacticin 481 by only five amino acids. nih.gov Despite this similarity, there are key structural differences. One notable variation is in the formation of a specific ring, which results in a methyllanthionine (from Thr) in this compound but a lanthionine (from Ser) in lacticin 481. nih.gov This highlights how subtle changes in the precursor sequence can lead to distinct structural outcomes, even when modified by homologous enzymes.

Molecular and Cellular Mechanisms of Ruminococcin a Bioactivity

Specificity of Ruminococcin-A Activity against Target Microorganisms

The antimicrobial efficacy of this compound is not uniform across all bacteria; instead, it exhibits a defined spectrum of activity, with particular potency against certain pathogenic clostridia and other phylogenetically related species.

Activity Spectrum against Pathogenic Clostridia

This compound demonstrates significant inhibitory activity against a range of pathogenic Clostridium species, many of which are associated with intestinal diseases. pnas.orgnih.gov The sensitivity of these pathogens to this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the bacteriocin (B1578144) required to inhibit visible bacterial growth.

Notably, this compound is effective against various serogroups of Clostridium difficile, a leading cause of antibiotic-associated diarrhea. cpu-bioinfor.org It also shows activity against different types of Clostridium botulinum, the causative agent of botulism, and Clostridium perfringens, a bacterium implicated in food poisoning and necrotic enteritis. cpu-bioinfor.org However, not all clostridia are equally susceptible; for instance, Clostridium sporogenes has been found to be less sensitive to the action of this compound. pnas.org

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Pathogenic Clostridia

Target MicroorganismStrainMIC (µg/mL)Reference
Clostridium perfringensCpA75 cpu-bioinfor.org
Clostridium difficile serogroup AB-175 cpu-bioinfor.org
Clostridium difficile serogroup CC25375 cpu-bioinfor.org
Clostridium difficile serogroup DATCC 43598150
Clostridium difficile serogroup FM-1150
Clostridium difficile serogroup S37968575 cpu-bioinfor.org
Clostridium botulinum type ACIP 3875 cpu-bioinfor.org
Clostridium botulinum type BNCTC 727375 cpu-bioinfor.org
Clostridium botulinum type ENCTC 826675 cpu-bioinfor.org
Clostridium sordelliiVPI 9048150
Clostridium bifermentansNCTC 50675 cpu-bioinfor.org
Clostridium septicumATCC 12464150
Clostridium sporogenesATCC 19404300

Interactions with Phylogenetically Related Bacterial Species

The inhibitory action of this compound extends to bacteria that are phylogenetically related to its producer, Ruminococcus gnavus. This includes other species within the Ruminococcus genus, as well as members of the genera Bifidobacterium and Eubacterium. oup.com The type strain Ruminococcus gnavus ATCC 29149, which does not produce this compound, is itself susceptible to the bacteriocin.

The activity against these non-pathogenic, commensal gut bacteria suggests a potential role for this compound in shaping the microbial composition of the gut ecosystem. The varying degrees of sensitivity among these related species, as indicated by their MIC values, highlight the nuanced interactions that can occur within the complex environment of the human intestine.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Phylogenetically Related Bacterial Species

Target MicroorganismStrainMIC (µg/mL)Reference
Ruminococcus gnavusATCC 2914975
Ruminococcus obeumATCC 2917432.5
Ruminococcus torquesATCC 27756300
Bifidobacterium adolescentisATCC 15703150
Bifidobacterium breveATCC 15700300
Bifidobacterium catenulatumATCC 27539150
Bifidobacterium longumATCC 1570775 cpu-bioinfor.org
Eubacterium contortumATCC 2554032.5

Mechanistic Insights into Antimicrobial Action

The bactericidal effect of this compound is attributed to its ability to compromise the integrity of the bacterial cell membrane, a hallmark of type A lantibiotics.

Investigation of Membrane Interaction and Permeabilization

This compound is a membrane-active peptide that functions by forming pores in the cytoplasmic membranes of susceptible bacteria. cpu-bioinfor.orgnih.gov This pore-forming activity leads to the dissipation of the membrane potential and an uncontrolled efflux of ions and small molecules, ultimately resulting in cell death. cpu-bioinfor.org The mechanism of action is characteristic of type A lantibiotics, which are typically elongated, flexible peptides that insert into the membrane to create these disruptive channels. nih.gov While the precise architecture of the pores formed by this compound has not been definitively elucidated, the general model for this class of bacteriocins involves the aggregation of several peptide molecules to form a transmembrane pore.

Exploration of Potential Cellular Targets and Processes Affected

The primary and most well-documented cellular target of this compound is the cytoplasmic membrane. The rapid and potent bactericidal activity is a direct consequence of membrane permeabilization. While some bacteriocins are known to have secondary intracellular targets, current research on this compound predominantly points to its membrane-disrupting activity as the principal mechanism of cell killing. The inhibition of essential cellular processes is likely a downstream effect of the catastrophic loss of membrane integrity and the collapse of the proton motive force.

Mechanisms of Host Immunity in this compound Producing Strains

To avoid self-intoxication, Ruminococcus gnavus strains that produce this compound possess a dedicated immunity system. This is a common feature among bacteriocin-producing bacteria. The genetic determinants for this immunity are located within the same biosynthetic gene cluster that encodes for this compound itself. asm.org

The gene cluster responsible for this compound production includes a set of genes designated as rumFEGHR2, which are hypothesized to confer immunity to the producing strain. researchgate.net The products of these genes are believed to form a protective mechanism that prevents the bacteriocin from disrupting the membrane of its own producer cell. The exact molecular function of each component of the RumFEGHR2 system is still under investigation, but it is understood to be a crucial element for the survival of the this compound-producing bacterium.

Ecological Roles and Interspecies Interactions of Ruminococcin a

Source and Distribution of Ruminococcin-A Producing Bacteria within the Human Gut Microbiota.nih.govnih.gov

The primary producer of this compound identified in the human gut is the bacterium Ruminococcus gnavus. nih.govnih.gov This anaerobic, Gram-positive coccus is a common inhabitant of the human intestinal tract. asm.orgoup.com

Predominance of Ruminococcus gnavus E1.nih.govnih.govasm.org

The specific strain Ruminococcus gnavus E1, originally isolated from a human fecal sample, is a well-characterized producer of this compound. nih.govnih.gov This strain was first identified for its ability to produce a substance that inhibits the growth of Clostridium perfringens, a pathogenic bacterium. nih.govasm.org The production of this compound by R. gnavus E1 is a key factor in its ability to compete with other microbes in the gut. asm.org

Contribution of this compound to Microbial Competition and Colonization Resistance in Complex Ecosystems.nih.govnih.govasm.org

Bacteriocins like this compound are crucial for microbial competition and establishing colonization resistance, which is the ability of the native gut microbiota to prevent the colonization of pathogenic bacteria. nih.govresearchgate.netoup.com this compound exhibits inhibitory activity against various bacteria, including pathogenic Clostridium species and bacteria that are phylogenetically related to R. gnavus. nih.govnih.gov This targeted antimicrobial activity provides a competitive advantage to the producing strain, allowing it to secure its niche within the complex gut ecosystem. nih.gov The production of such antimicrobial compounds is a key strategy employed by bacteria to survive and thrive in the highly competitive environment of the gastrointestinal tract. researchgate.net

Interplay with the Digestive Environment: Adaptation and Regulation by Host Factors (e.g., Trypsin).asm.orgresearchgate.net

The production and activity of this compound are intricately linked to the host's digestive environment, demonstrating a remarkable adaptation of the producing bacterium. asm.org A key host factor influencing this compound is trypsin, a major digestive protease. nih.govnih.govasm.org The production of this compound by R. gnavus E1 is dependent on the presence of trypsin. nih.govnih.gov

Interestingly, while trypsin is necessary for the biosynthesis of this compound, the bacteriocin (B1578144) itself is resistant to the proteolytic activity of trypsin. nih.gov This resistance is due to the presence of modified amino acid residues adjacent to the potential trypsin cleavage site within the this compound structure. frontiersin.org The regulation of this compound production by trypsin is a sophisticated mechanism. It is believed to involve the proteolytic processing of a putative extracellular inducer peptide by trypsin, which in turn activates the transcription of the rumA gene cluster in a growth-phase-dependent manner. asm.orgnih.gov This suggests a complex signaling pathway that allows R. gnavus to sense and respond to specific environmental cues within the gut. asm.org

Advanced Research Methodologies and Approaches for Ruminococcin a Studies

Development and Optimization of Heterologous Expression Systems for Ruminococcin-A Biosynthesis

The difficulties in obtaining substantial quantities of RumA from its native source necessitated the development of alternative production platforms. frontiersin.orgresearchgate.net Heterologous expression, particularly in well-characterized hosts, has emerged as a powerful strategy to produce and engineer this complex peptide.

Utilizing Escherichia coli as a Production Host

Escherichia coli (E. coli) has been successfully engineered to biosynthesize this compound. frontiersin.org This was achieved by amplifying the genes encoding the precursor peptide (preRumA) and the modifying enzyme, a lanthionine (B1674491) synthetase (RumM), from the R. gnavus E1 genome and co-expressing them in E. coli. frontiersin.org

A key innovation in this process was the expression of the precursor peptide as a fusion protein. frontiersin.org To facilitate expression and purification, the preRumA was fused to Green Fluorescent Protein (GFP), creating a His6-GFP-TEV-preRumA* construct. frontiersin.org This strategy demonstrated that a large N-terminal fusion partner does not impede the in vivo modification of the core peptide by RumM. frontiersin.org The research confirmed that the RumA biosynthesis machinery could be successfully reconstructed in E. coli, leading to the production of a fully modified and active peptide. frontiersin.org

Dual-vector and single-vector systems have been utilized to engineer the biosynthesis pathway in E. coli. frontiersin.org In some setups, the gene for the modified precursor peptide (preRumA*) and the gene for the lanthionine synthetase (His6-RumM) were hosted in the same operon. frontiersin.org These heterologous systems provide a valuable platform for further optimization and peptide engineering. frontiersin.org

Strategies for Improved Production Yields and Bioprocess Development

A significant achievement in the heterologous production of this compound has been the substantial increase in yield compared to the natural producer. A production of 6 mg of pure modified preRumA* per liter of E. coli culture was achieved. frontiersin.org This translates to an approximate final yield of 1–2 mg of active RumA after the removal of the leader peptide, a quantity several thousand-fold higher than what can be obtained from R. gnavus. frontiersin.orgresearchgate.net

Several strategies were employed to enhance the production yields and develop a robust bioprocess:

Fusion Protein Strategy: The use of a GFP fusion not only aided in expression but also in the development of a simple extraction and purification strategy. frontiersin.org

Genetic Modification for Cleavage: To facilitate the activation of the peptide, the Gly-1 residue in preRumA was substituted with arginine, enabling cleavage by trypsin. frontiersin.org

Fed-Batch Cultivation: A glucose-limited fed-batch cultivation method was developed to scale up production for biotechnologically relevant quantities. researchgate.netfrontiersin.org This approach, combined with the use of enzyme-based automated glucose-delivery cultivation systems like EnPresso® B, allowed for the determination of optimal induction conditions. researchgate.netfrontiersin.org

Bioreactor Cultivation: High-cell-density bioreactor cultivations have been successfully implemented, leading to yields of over 120 mg/L for the chimeric construct and over 150 mg/L for RumM. frontiersin.orgnih.gov These results suggest that the process is robust and scalable for industrial applications. frontiersin.org

StrategyOutcomeReference
E. coli as a heterologous host Successful biosynthesis of modified RumA. frontiersin.org
GFP fusion protein Facilitated expression, purification, and did not hinder modification. frontiersin.org
Genetic modification (Gly-1 to Arg) Enabled trypsin cleavage for peptide activation. frontiersin.org
Fed-batch cultivation Scaled-up production and optimized induction conditions. researchgate.netfrontiersin.org
Bioreactor cultivation Achieved high yields of the fusion protein and modifying enzyme. frontiersin.orgnih.gov

High-Resolution Analytical Techniques for Structural and Modification Characterization

The intricate structure of this compound, with its post-translational modifications, requires sophisticated analytical methods for its complete characterization.

Application of Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS)

Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) have been indispensable tools in the study of this compound. frontiersin.orgnih.gov ESI-MS analysis of the purified substance from R. gnavus determined its molecular mass to be 2,675.17 ± 0.14 Da. nih.gov

In the context of heterologous production, ESI-MS and MS/MS were used to monitor the modification of the precursor peptide (preRumA) during bioreactor cultivation. researchgate.netfrontiersin.org These techniques allowed for the real-time observation of the dehydration of threonine and serine residues, which was found to occur within one hour of IPTG induction. researchgate.netfrontiersin.org The subsequent formation of thioether bridges was observed to happen approximately 2.5 hours after induction. researchgate.netfrontiersin.org

Tandem MS² experiments were crucial for assigning fragment ion peaks of the modified precursor peptide (preRumA*). frontiersin.org The fragmentation patterns provided evidence for the presence and location of thioether cross-linkages. frontiersin.org For instance, the inability to observe certain fragment ions (x- and z-type) and the presence of double cleavage fragments containing residues from both sides of a cleavage point indicated a covalent link, confirming the ring structures. frontiersin.org

Analytical TechniqueApplication in this compound ResearchKey FindingsReference
ESI-MS Determination of molecular mass of native RumA.2,675.17 ± 0.14 Da. nih.gov
ESI-MS Monitoring of preRumA modification in E. coli.Dehydration occurs within 1h of induction. researchgate.netfrontiersin.org
MS/MS Structural characterization of modified preRumA*.Confirmed the presence and location of thioether bridges. frontiersin.org

Integration of Edman Degradation and DNA Sequencing for Peptide Identification

The initial sequencing of this compound utilized a combination of Edman degradation and DNA sequencing. nih.govasm.org The Edman degradation technique identified the positions of 17 amino acid residues, but four remained unknown, and the reaction was blocked after the 21st cycle. nih.gov This blockage is a known limitation of the method when encountering modified residues like lanthionine/methyllanthionine rings or dehydroalanines/dehydrobutyrines. frontiersin.org

To overcome this, the DNA sequence of a part of the structural gene was determined. nih.govasm.org The peptide sequence deduced from the DNA sequence showed high homology with the biochemically obtained sequence and helped to identify two previously unknown amino acids: Serine at position 9 and Cysteine at position 12. nih.gov This integrated approach of protein and gene-level analysis was fundamental in elucidating the primary structure of the active this compound. nih.gov

Genetic Engineering and Mutagenesis Studies for Structure-Function Analysis

Genetic engineering and mutagenesis are powerful tools for dissecting the structure-function relationships of this compound and its biosynthetic machinery. By introducing specific mutations, researchers can probe the roles of individual amino acids and domains.

Mutagenesis studies have been proposed as a means to further characterize the C-terminal domain of the modifying enzyme, RumM. frontiersin.org Such studies, in conjunction with mass spectrometry and bioassays, can provide insights into the catalytic mechanism of thioether cross-bridge formation. frontiersin.org

One example of applied genetic engineering was the substitution of Glycine at position -1 of the preRumA sequence with Arginine. frontiersin.org This was achieved using a site-directed mutagenesis kit and was crucial for enabling the proteolytic cleavage by trypsin, leading to the activation of the peptide. frontiersin.org This demonstrates how targeted genetic modifications can be used to facilitate the production and downstream processing of the engineered peptide. The heterologous expression system developed provides a versatile platform for in vivo peptide engineering to generate new analogs of this compound with potentially improved properties. frontiersin.orgresearchgate.net

Transcriptomic and Proteomic Profiling in Biosynthesis Regulation

The regulation of this compound (RumA) biosynthesis is a complex process that can be elucidated through the powerful combination of transcriptomics and proteomics. scripps.edu These "omics" approaches provide a global view of the molecular changes occurring within the producing organism, Ruminococcus gnavus, particularly in response to environmental cues that trigger RumA production. asm.org

Transcriptomic analysis, often utilizing techniques like RNA sequencing, allows researchers to quantify the expression levels of all genes within the RumA biosynthetic gene cluster. nih.gov This has been instrumental in understanding the role of trypsin as a key environmental signal for RumA production. asm.org Studies have shown that the presence of trypsin in the culture medium leads to the growth phase-dependent transcriptional activation of the RumA operons. asm.org This suggests a sophisticated signaling cascade initiated by the proteolytic activity of trypsin, which ultimately upregulates the genes necessary for RumA synthesis. asm.org

Proteomic studies, on the other hand, focus on the large-scale analysis of proteins, the functional endpoints of gene expression. frontiersin.org Techniques such as mass spectrometry-based proteomics can identify and quantify the proteins directly involved in the biosynthesis of RumA, including the modifying enzyme RumM and the precursor peptide preRumA. frontiersin.orgfrontiersin.org By comparing the proteomes of R. gnavus under inducing (with trypsin) and non-inducing conditions, researchers can confirm the translation of the upregulated transcripts into the enzymatic machinery required for lanthionine formation and other post-translational modifications characteristic of RumA. asm.orgfrontiersin.org

The integration of transcriptomic and proteomic data provides a more comprehensive understanding of the regulatory network governing RumA biosynthesis. semanticscholar.org For instance, while transcriptomics might reveal the upregulation of a particular gene, proteomics can confirm that the corresponding protein is indeed synthesized and potentially active. This integrated approach has been crucial in deciphering the complex interplay between environmental signals, gene expression, and protein synthesis in the production of this potent lantibiotic. scripps.eduasm.org

Table 1: Key Genes and Proteins in this compound Biosynthesis and their Regulation

Gene/Protein Function Regulation by Trypsin Supporting Evidence
rumA Encodes the precursor peptide of this compound Upregulated Transcriptional analysis shows increased mRNA levels in the presence of trypsin. asm.org
rumM Encodes the lanthionine synthetase responsible for post-translational modifications Upregulated Transcriptional and proteomic analyses confirm increased expression and presence of the enzyme. asm.orgfrontiersin.orgfrontiersin.org

In Vitro and In Silico Modeling of this compound Interactions with Biological Systems

Understanding the interaction of this compound with biological systems is paramount for its potential development as a therapeutic agent. Both in vitro and in silico models are invaluable tools in this endeavor, providing detailed insights into its mechanism of action and molecular targets.

In vitro models are essential for characterizing the biological activity of RumA in a controlled laboratory setting. A fundamental in vitro assay is the determination of the minimum inhibitory concentration (MIC) against various bacterial strains. mdpi.com These assays have demonstrated the potent activity of purified RumA against pathogenic clostridia and other Gram-positive bacteria. nih.gov For instance, the MIC of RumA against Clostridium perfringens has been reported to be 0.4 μg/ml. nih.gov

To further investigate its interaction with host cells, in vitro models using human cell lines are employed. mdpi.com For example, studies have utilized simulated and infected intestinal epithelium models to assess the efficacy of related ruminococcins in a more physiologically relevant environment. pnas.org These experiments can reveal whether the peptide retains its activity in the presence of host cells and complex biological matrices. pnas.org Furthermore, cell-based assays can be used to evaluate potential cytotoxicity and anti-inflammatory effects. mdpi.com

In silico modeling , or computational approaches, offers a powerful complementary strategy to in vitro studies. Molecular docking and molecular dynamics simulations can predict and analyze the interaction of RumA with its molecular targets at an atomic level. researchgate.net For example, in silico studies have been used to model the three-dimensional structure of RumA and to simulate its binding to bacterial cell membranes or specific protein receptors. researchgate.net These models can help to identify the key amino acid residues involved in the interaction and to elucidate the structural basis for its antimicrobial activity. researchgate.net

Recent in silico research has explored the potential of this compound as a potent antimicrobial peptide against various intestinal pathogens, including Shigella dysenteriae, Campylobacter jejuni, Salmonella enterica, and Yersinia pestis. researchgate.net These computational studies involve molecular dynamics, docking, and immunological simulations to understand the interactions and efficacy of RumA. researchgate.net

The integration of in vitro and in silico approaches provides a synergistic workflow for studying this compound. In silico predictions can guide the design of more targeted and efficient in vitro experiments, while experimental data from in vitro models can be used to validate and refine the computational models. This iterative process accelerates the understanding of RumA's biological functions and its potential as a therapeutic agent.

Table 2: Examples of In Vitro and In Silico Approaches for this compound Studies

Approach Methodology Key Findings/Applications
In Vitro Minimum Inhibitory Concentration (MIC) Assays Determination of the potency of RumA against a panel of pathogenic bacteria. mdpi.comnih.gov
Cell Culture Models (e.g., intestinal epithelial cells) Assessment of RumA's activity and safety in a simulated host environment. mdpi.compnas.org
Enzyme Activity Assays Characterization of the enzymatic steps involved in RumA biosynthesis and activation. frontiersin.org
In Silico Homology Modeling Prediction of the three-dimensional structure of this compound. researchgate.net
Molecular Docking Simulation of the binding of RumA to its putative bacterial targets. researchgate.net

Future Research Directions and Biotechnological Potential of Ruminococcin a

Deeper Elucidation of Complex Biosynthetic Pathway Nuances and Enzyme Engineering

The biosynthesis of Ruminococcin-A is a multifaceted process encoded by the rum gene cluster. researchgate.net This cluster contains the gene for the precursor peptide (preRumA) and the modifying enzyme, RumM. frontiersin.orgresearchgate.net RumM is a class II lanthipeptide synthetase, a bifunctional enzyme with an N-terminal dehydratase domain and a C-terminal cyclase domain. frontiersin.orgnih.gov The dehydratase domain converts serine and threonine residues within the core peptide of preRumA to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. frontiersin.orgfrontiersin.org Subsequently, the cyclase domain catalyzes the formation of thioether cross-links (lanthionine and methyllanthionine bridges) between these dehydrated residues and cysteine residues. frontiersin.orgacs.org

A significant hurdle in studying and producing RumA is the difficulty in cultivating its native producer, Ruminococcus gnavus E1, a strictly anaerobic bacterium. frontiersin.orgnih.gov To overcome this, researchers have successfully established heterologous expression systems in Escherichia coli. frontiersin.orgresearchgate.net These efforts have demonstrated that the RumM enzyme can modify the preRumA peptide in a heterologous host, paving the way for more controlled studies and larger-scale production. nih.govresearchgate.net One study reported a production yield of 6 mg of pure modified preRumA per liter of E. coli culture. frontiersin.org

Future research in this area should focus on:

Detailed Mechanistic Studies of RumM: While the general functions of the dehydratase and cyclase domains are known, the precise substrate recognition, catalytic mechanism, and the order of modification events by RumM remain to be fully elucidated. frontiersin.org Investigating the enzyme-substrate interactions at a molecular level could reveal key insights for enzyme engineering.

Enzyme Engineering for Enhanced Activity and Substrate Scope: The existing heterologous expression systems provide a platform for site-directed mutagenesis and directed evolution of RumM. frontiersin.orgnih.gov Engineering RumM could lead to variants with improved catalytic efficiency, stability, or the ability to process modified precursor peptides, which is crucial for creating novel RumA analogs.

Optimization of Heterologous Production: Further optimization of the E. coli expression system, including codon optimization of the rumA and rumM genes, and exploring different fusion partners and cultivation strategies, could significantly increase the yield of active RumA. frontiersin.orgnih.gov

Component Function Key Research Findings
rumA geneEncodes the precursor peptide (preRumA)Contains a leader peptide for enzyme recognition and a core peptide that undergoes modification. researchgate.net
rumM geneEncodes the lanthipeptide synthetase (RumM)A bifunctional enzyme with dehydratase and cyclase activity. frontiersin.orgresearchgate.net
RumM Dehydratase DomainDehydrates Serine and Threonine residuesForms dehydroalanine (Dha) and dehydrobutyrine (Dhb). frontiersin.orgnih.gov
RumM Cyclase DomainForms thioether bridgesCatalyzes Michael-type addition between Dha/Dhb and Cysteine residues. frontiersin.org
Heterologous HostEscherichia coliEnables production and modification of RumA outside its native host. nih.govresearchgate.net

Comprehensive Understanding of Molecular Mechanisms Underlying Bioactivity

This compound exhibits potent antimicrobial activity against various pathogenic bacteria, most notably species within the genus Clostridium. nih.govasm.org A key characteristic of RumA is its dependence on the protease trypsin for activation. nih.govasm.org Trypsin cleaves the leader peptide from the modified preRumA, releasing the mature and active lanthipeptide. frontiersin.orgnih.gov This activation mechanism is particularly relevant to its function in the human gut, where trypsin is a major digestive enzyme. asm.org

The polycyclic structure of mature RumA, formed by the thioether bridges, is crucial for its biological activity. frontiersin.orgnih.gov This constrained conformation is believed to be responsible for its interaction with target molecules on susceptible bacteria. While the precise molecular target of RumA has not yet been definitively identified, many lantibiotics are known to interfere with cell wall biosynthesis by binding to Lipid II, or to form pores in the cell membrane. asm.orgnih.gov

Future research should aim to:

Identify the Molecular Target: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening of resistant mutants can help pinpoint the specific cellular component that RumA binds to.

Elucidate the Mechanism of Action: Once the target is identified, detailed biochemical and biophysical studies can unravel how RumA binding leads to bacterial cell death. This includes investigating whether it inhibits enzymatic activity, disrupts cellular structures, or induces other lethal downstream effects.

Structure-Activity Relationship Studies: By generating RumA variants through the methods described in section 7.4, researchers can systematically map which parts of the peptide, including specific amino acid residues and the ring structures, are essential for its antimicrobial activity.

Broader Ecological Significance in Various Microbial Communities

This compound is produced by Ruminococcus gnavus, a common member of the human gut microbiota. asm.orgnih.gov The production of such a potent antimicrobial peptide likely provides a competitive advantage to R. gnavus, allowing it to inhibit the growth of competing bacteria and carve out its ecological niche within the complex gut environment. asm.org The fact that RumA is active against pathogenic Clostridium species suggests a potential role in colonization resistance, the process by which the native microbiota protects the host from invading pathogens. nih.govoup.com

The distribution of rumA genes is not limited to a single strain; studies have found rumA-like genes in various strains of R. gnavus and other phylogenetically related species within the Clostridium coccoides group, isolated from different human individuals. asm.org This suggests that the capacity to produce RumA is a disseminated trait that could be important for the fitness of these bacteria in the gut ecosystem. asm.org The presence of RumA-producing bacteria has been noted in the gut microbiota of both healthy adults and children. asm.org

To broaden our understanding of RumA's ecological role, future research should focus on:

In Situ Production and Activity: Developing methods to detect and quantify RumA production directly within the gut environment will be crucial to confirm its ecological relevance.

Impact on Microbiota Composition: Studying how the introduction of a RumA-producing strain or purified RumA affects the composition and function of complex microbial communities, both in vitro and in animal models, will shed light on its broader ecological impact.

Role in Host-Microbe Interactions: Investigating whether RumA production influences host responses, such as the immune system, could reveal more complex roles beyond direct bacterial competition.

Exploration of this compound Analogs through Synthetic Biology Approaches

The establishment of heterologous expression systems for this compound opens the door to the creation of novel analogs through synthetic biology and peptide engineering. frontiersin.orgnih.gov By modifying the rumA gene, it is possible to introduce changes in the core peptide sequence, leading to the production of new molecules with potentially altered properties.

This approach allows for the systematic exploration of the structure-activity relationship of RumA. For example, specific amino acid residues can be substituted to probe their importance for antimicrobial activity, stability, or solubility. Furthermore, the positions of serine, threonine, and cysteine residues can be altered to generate new ring structures, potentially leading to analogs with novel activities or target specificities. The fusion of the precursor peptide to other proteins, such as Green Fluorescent Protein (GFP), has already been shown to be a viable strategy for producing modified peptides in E. coli. frontiersin.orgresearchgate.net This system can be adapted to screen libraries of RumA variants for desired properties. nih.gov

Key future research directions include:

Q & A

Basic Research Questions

Q. What established protocols exist for isolating and purifying Ruminococcin-A from microbial sources?

  • Methodological Answer : Isolation typically involves anaerobic culturing of Ruminococcus spp. followed by ammonium sulfate precipitation and multi-step chromatography (e.g., ion-exchange, size-exclusion). Purity validation requires SDS-PAGE, mass spectrometry, and NMR spectroscopy to confirm molecular weight and structural integrity . For novel strains, genomic sequencing should corroborate bacteriocin-encoding genes to ensure source authenticity .

Q. How is the antimicrobial activity of this compound quantitatively assessed against target pathogens?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays using broth microdilution are standard. Include controls for pH and oxygen levels to mimic gut conditions. Time-kill curves and checkerboard assays (for synergy studies) are recommended. Statistical reporting must specify significance thresholds (e.g., p < 0.05) and confidence intervals to avoid overinterpretation .

Q. What molecular techniques are used to characterize this compound’s stability under varying gastrointestinal conditions?

  • Methodological Answer : Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays with HPLC quantification. Include protease inhibitors (e.g., pepstatin A) to differentiate enzymatic vs. pH-driven degradation. Circular dichroism spectroscopy can monitor structural changes in real time .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in data on this compound’s mechanism of action across bacterial strains?

  • Methodological Answer :

  • Comparative Genomics : Identify strain-specific receptor polymorphisms using whole-genome sequencing of susceptible vs. resistant pathogens .
  • Structural Modeling : Molecular docking simulations to predict interactions between this compound and bacterial membrane proteins (e.g., lipid II). Validate with surface plasmon resonance (SPR) .
  • In Vitro Co-culture Models : Test bacteriocin efficacy in polymicrobial biofilms to assess competitive exclusion dynamics .

Q. How can researchers optimize in vitro models to study this compound’s interaction with gut microbiota without compromising ecological validity?

  • Methodological Answer :

  • Synthetic Microbial Communities (SynComs) : Design 10–20 member consortia representing dominant gut taxa. Use metatranscriptomics to track this compound-induced shifts in metabolic pathways .
  • Continuous-Culture Systems : Simulate colonic pH gradients and nutrient flow (e.g., SHIME model). Pair with metabolomic profiling to quantify short-chain fatty acid changes .

Q. What statistical approaches address variability in this compound production yields across fermentation batches?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize growth medium components (carbon sources, heme availability). Response surface methodology (RSM) identifies critical factors .
  • Bayesian Hierarchical Modeling : Account for batch-to-batch variability by incorporating prior distributions of yield data from historical batches .

Data Reporting and Reproducibility

Q. How should researchers document this compound’s bioactivity data to ensure reproducibility?

  • Guidelines :

  • Tables : Report MIC values with exact n (biological replicates), standard deviations, and growth conditions (e.g., OD₆₀₀ at inoculation). Use superscripts for footnotes explaining outliers .
  • Figures : Include dose-response curves with non-linear regression fits (95% CI bands). For microscopy images, provide scale bars and staining protocols .
  • Supplementary Data : Deposit raw sequencing reads in public repositories (e.g., NCBI SRA) with BioProject IDs. Share customized scripts for bioinformatics analyses .

Q. What ethical considerations apply when extrapolating this compound’s in vitro efficacy to animal or human trials?

  • Methodological Answer :

  • Preclinical Validation : Conduct acute toxicity assays in murine models with histopathological evaluation of intestinal tissues. Use power analysis to justify sample sizes and minimize animal use .
  • Human Microbiota Donors : Obtain informed consent for fecal samples, specifying commercial/research use. Anonymize metadata (e.g., age, diet) to comply with GDPR/HIPAA .

Future Directions

Q. What novel methodologies could elucidate this compound’s role in modulating host immune responses?

  • Methodological Answer :

  • Organoid Co-cultures : Human intestinal organoids infected with enteroinvasive pathogens (e.g., Salmonella). Measure cytokine secretion (IL-8, TNF-α) via multiplex ELISA post-Ruminococcin-A treatment .
  • Single-Cell RNA-seq : Profile immune cell populations (e.g., dendritic cells) in gut lamina propria to identify signaling pathways influenced by this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.